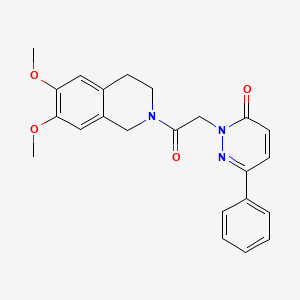

2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Description

2-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at position 6 and a 2-oxoethyl group at position 2. The 2-oxoethyl moiety is further linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline ring, a structural motif known for its pharmacological relevance. This compound’s molecular complexity arises from the integration of multiple aromatic systems and functional groups, including methoxy substituents, which influence its physicochemical and biological properties.

The dihydroisoquinoline component likely originates from intermediates such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is commonly used in medicinal chemistry for its bioactivity .

Properties

IUPAC Name |

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-29-20-12-17-10-11-25(14-18(17)13-21(20)30-2)23(28)15-26-22(27)9-8-19(24-26)16-6-4-3-5-7-16/h3-9,12-13H,10-11,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYIBXACNBELOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline through the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This intermediate is then further reacted with appropriate reagents to introduce the pyridazine moiety and the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

2-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one are compared below with related compounds, emphasizing substituent effects on biological activity and chemical reactivity.

Table 1: Structural and Functional Comparison

Key Observations:

Core Modifications: The target compound’s pyridazinone core is shared with other derivatives (e.g., ), but its 6,7-dimethoxy-3,4-dihydroisoquinoline substituent distinguishes it from simpler analogs. This moiety is associated with enhanced receptor binding in CNS targets due to methoxy groups’ electron-donating effects and the isoquinoline’s planar aromaticity .

Substituent Impact: Antimicrobial Activity: The phenyl-oxoethyl group in 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one correlates with broad-spectrum antimicrobial activity, likely via membrane disruption . The target compound’s dihydroisoquinoline may reduce this effect but introduce alternative mechanisms. Anticancer Potential: The 6,7-dimethoxyisoquinoline fragment (present in the target compound) is structurally analogous to anticancer agents that intercalate DNA or inhibit topoisomerases . Neuroprotection: Chlorinated or methoxy-substituted aryl groups (e.g., in ) enhance blood-brain barrier permeability, suggesting the target compound may have CNS applications.

Synthetic Challenges: The dihydroisoquinoline component necessitates multi-step synthesis (e.g., Pictet-Spengler reaction) compared to simpler pyridazinones , increasing production complexity.

Research Findings and Implications

- The 6,7-dimethoxy group may enhance metabolic stability compared to non-substituted isoquinolines .

- Limitations: The compound’s high lipophilicity may limit aqueous solubility, necessitating prodrug strategies or nanoparticle delivery systems.

Biological Activity

The compound 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. Pyridazinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Pyridazinone ring fused with a phenyl group.

- Substituents : The presence of a dimethoxy-substituted isoquinoline moiety enhances its biological profile.

Biological Activity Overview

Research indicates that pyridazinones exhibit various biological activities. The specific compound has shown promise in several areas:

-

Anticancer Activity

- Studies have highlighted the potential of pyridazinone derivatives in inhibiting tumor growth. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (BT-549) and lung cancer (NCI-H522) with GI50 values below 2 µM .

- Case studies have reported that derivatives of pyridazinones can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Effects

- Pyridazinones have been recognized for their anti-inflammatory properties. The compound's ability to inhibit COX-1 and COX-2 enzymes suggests a mechanism similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

- In vivo studies have shown that certain pyridazinone derivatives significantly reduce edema in rat models, indicating their potential use in treating inflammatory conditions .

-

Analgesic Properties

- Analgesic activity has been observed in related pyridazinone compounds. For example, some derivatives exhibited pain relief comparable to aspirin in controlled studies .

- The mechanism of action may involve the modulation of pain perception pathways, making these compounds candidates for further development as analgesics.

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

Q & A

Q. What are the common synthetic routes for synthesizing 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one?

- Methodological Answer : A typical approach involves multi-step condensation reactions. For the pyridazinone core, 6-phenylpyridazin-3(2H)-one is synthesized via cyclization of substituted hydrazines with diketones. The dihydroisoquinoline fragment (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is prepared through Bischler-Napieralski cyclization of phenethylamine derivatives. Coupling these fragments may involve nucleophilic substitution or alkylation. For example, a base like sodium ethoxide can facilitate condensation between the pyridazinone and an α-ketoethyl intermediate linked to the dihydroisoquinoline moiety .

- Key Reagents : Sodium ethoxide, phenylacetaldehyde derivatives, and protected dihydroisoquinoline precursors.

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm for phenyl/pyridazinone) and methoxy groups (δ ~3.8 ppm). The dihydroisoquinoline’s aliphatic protons appear as multiplet signals (δ 2.5–4.0 ppm) .

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹ for pyridazinone and ketone groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C28H28N2O5: 472.20 g/mol) .

Q. What functional groups contribute to its reactivity and stability?

- Methodological Answer :

- Pyridazinone Ring : Susceptible to nucleophilic attack at the carbonyl group, enabling derivatization .

- Dihydroisoquinoline Moiety : The 6,7-dimethoxy groups enhance electron density, influencing aromatic substitution reactivity .

- Ketone Linker : May undergo reduction (e.g., NaBH4) or form Schiff bases with amines .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or coupling) be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use deuterated reagents to track proton transfer in cyclization steps .

- Computational Modeling : Density Functional Theory (DFT) calculates transition states for condensation reactions .

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Control Experiments : Test for off-target effects using enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) .

- Structural Analog Synthesis : Compare activity of derivatives lacking specific groups (e.g., omitting methoxy substituents) to pinpoint pharmacophores .

- Statistical Validation : Use ANOVA to assess significance of conflicting IC50 values across cell lines .

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Methodological Answer :

- Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 dihydroisoquinoline:pyridazinone) to reduce unreacted intermediates .

- Temperature Control : Maintain reactions at 60–70°C to avoid thermal decomposition .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect byproduct formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.